4-(2-Butoxyanilino)-4-oxobutanoic acid

Lipophilicity LogP Membrane permeability

Researchers using succinanilic acid scaffolds face variable results from uncharacterized regioisomer mixtures. 4-(2-Butoxyanilino)-4-oxobutanoic acid is a defined ortho-substituted analog for controlled SAR investigations. Key points: 1. Distinct steric/electronic profile vs. unsubstituted or meta/para-butoxy isomers for studying target binding and logP shifts. 2. Enables precise permeability and enzyme recognition studies where substitution position dictates outcome. This single, high-purity compound ensures experimental reproducibility and reliable supply chain consistency.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
Cat. No. B269481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Butoxyanilino)-4-oxobutanoic acid
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1NC(=O)CCC(=O)O
InChIInChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18)
InChIKeyHPWXXYGKTAGSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Butoxyanilino)-4-oxobutanoic Acid: Molecular Characteristics and Identification


4-(2-Butoxyanilino)-4-oxobutanoic acid (molecular formula: C14H19NO4; molecular weight: 265.3 g/mol) is a member of the succinanilic acid class—specifically, an N-arylsuccinanilic acid derivative characterized by an aniline core linked to a succinic acid-derived 4-oxobutanoic acid backbone via an amide bond. The compound features a distinctive ortho-butoxy substituent on the phenyl ring, which differentiates it from the unsubstituted parent scaffold 4-anilino-4-oxobutanoic acid (C10H11NO3; MW: 193.2 g/mol) [1]. While 4-anilino-4-oxobutanoic acid is a well-documented inactive metabolite of the FDA-approved HDAC inhibitor vorinostat (SAHA) [2], the ortho-butoxy derivative represents a structurally modified analog with altered physicochemical properties that may confer distinct behavior in biological or analytical systems. This compound is commercially available for research purposes only, with typical catalog purity specifications of 95% .

Why 4-(2-Butoxyanilino)-4-oxobutanoic Acid Cannot Be Interchanged with Analogs


Succinanilic acid derivatives cannot be treated as interchangeable commodities due to profound structure-dependent variations in physicochemical and pharmacological properties. The N-arylsuccinanilic acid scaffold exhibits documented structure-activity relationship (SAR) sensitivity: as shown in Table 2 of published SAR studies, modifications to the N-substitution pattern produce IC50 values ranging from 200 nM to >10,000 nM in enzyme inhibition assays [1]. The specific positioning of the butoxy substituent—whether ortho (2-), meta (3-), or para (4-)—critically alters the compound's logP, hydrogen-bonding capacity, and conformational flexibility, which in turn governs membrane permeability, target engagement, and metabolic stability [2]. The ortho-butoxy group in 4-(2-butoxyanilino)-4-oxobutanoic acid introduces steric hindrance around the anilide nitrogen that is absent in both the unsubstituted parent compound and the 4-butoxy regioisomer, thereby modulating the amide bond's rotational freedom and the molecule's capacity for intramolecular hydrogen bonding. Generic substitution across regioisomers or between alkoxy-substituted and unsubstituted analogs will yield divergent experimental outcomes and is not supported by SAR data for this chemical class.

Quantitative Differentiation from Closest Structural Analogs


Ortho-Butoxy Substitution Modulates Lipophilicity

The addition of a butoxy group at the ortho position of the aniline ring increases the molecular weight from 193.2 g/mol (unsubstituted succinanilic acid) to 265.3 g/mol and introduces a flexible aliphatic chain [1]. The logP of the 2-butoxyaniline precursor (2-butoxyaniline, CAS 4469-81-2) is experimentally measured as 3.02890 [2]. While direct experimental logP data for 4-(2-butoxyanilino)-4-oxobutanoic acid is not available in the public literature, the addition of the butoxy moiety to the aniline ring increases calculated partition coefficients. The regioisomeric compound 2-(2-butoxyanilino)-4-(4-methylphenyl)-4-oxobut-2-enoic acid, which shares the ortho-butoxyaniline substructure, has a calculated logP of 4.9719 , demonstrating that ortho-butoxy substitution on the aniline nitrogen substantially elevates lipophilicity compared to the unsubstituted parent scaffold.

Lipophilicity LogP Membrane permeability ADME Physicochemical properties

Regioisomeric Positioning Alters Hydrogen Bonding Capacity

The ortho-butoxy substitution in 4-(2-butoxyanilino)-4-oxobutanoic acid positions the alkoxy oxygen in proximity to the anilide NH group, creating potential for intramolecular hydrogen bonding that is sterically impossible in the 3-butoxy and 4-butoxy regioisomers . Spectroscopic evidence for N-alkylsuccinanilic acids demonstrates that these compounds form two distinct types of hydrogen-bonded associates in solution: cyclic dimeric acid species and polymeric associates, with the equilibrium between these forms being concentration-dependent [1]. The ortho-butoxy group introduces a proximal oxygen atom that can serve as an additional hydrogen bond acceptor, potentially shifting the monomer-dimer-polymer equilibrium relative to the meta and para isomers. The 4-(4-butoxyanilino)-4-oxobutanoic acid regioisomer (exact mass: 265.131408 g/mol) is documented in spectral databases with NMR spectra acquired in DMSO-d6 [2], whereas the ortho isomer is structurally distinct and will exhibit different NMR chemical shift patterns.

Regioisomerism Hydrogen bonding Solubility Intramolecular interactions Conformational analysis

Distinct Antimicrobial Activity of Alkoxyaniline Derivatives

The butoxyaniline moiety, a key substructure of 4-(2-butoxyanilino)-4-oxobutanoic acid, has established pharmacological precedent. p-Butoxyaniline demonstrates considerable antituberculous activity in vitro [1]. Building on this observation, researchers synthesized sulfone derivatives of p-alkoxyaniline, which retained specific antituberculous activity and exhibited antibacterial and antifungal properties [1]. The study specifically compared alkoxy-substituted aniline derivatives with 4-aminophenylsulfone (DDS) derivatives, finding that the alkoxyether derivation conferred a potentially different mode of antimicrobial action [1]. The ortho-butoxyaniline scaffold present in 4-(2-butoxyanilino)-4-oxobutanoic acid represents a positional isomer of the pharmacologically active p-butoxyaniline core. This class-level evidence indicates that the butoxyaniline substructure carries intrinsic biological activity that may translate to the succinanilic acid derivative.

Antimicrobial activity Antitubercular Alkoxyaniline Sulfone derivatives Structure-activity relationship

Implication in Ion Channel Modulation via NCX Inhibition

The butoxyaniline scaffold has been explicitly claimed in patent literature for Na+/Ca2+ exchanger (NCX) inhibitory activity. Patent JP2008208050A describes butoxyaniline derivatives represented by a general formula wherein Ar is phenyl or an aromatic heterocyclic group, and D is a single bond or methylene, with demonstrated inhibitory action on Na+/Ca2+ exchangers and utility as a medicine [1]. The patent specifically teaches that butoxyaniline derivatives possess pharmacological activity relevant to cardiovascular and neurological conditions mediated by NCX dysfunction [1]. 4-(2-Butoxyanilino)-4-oxobutanoic acid contains the ortho-butoxyaniline core that is structurally related to the patented pharmacophore, though it lacks the additional substituents described in the patent claims. This class-level evidence suggests that the butoxyaniline moiety confers a propensity for NCX target engagement.

Na+/Ca2+ exchanger NCX Ion channel pharmacology Cardiovascular research Calcium signaling

Acyltransferase Recognition for Prodrug Design

The parent scaffold, 4-anilino-4-oxobutanoic acid (succinanilic acid), has been studied for its interaction with the acyltransferase from Mycobacterium smegmatis (MsAcT) . MsAcT is a promiscuous enzyme capable of catalyzing acyl transfer reactions under mild conditions, making it relevant to biocatalysis and prodrug activation strategies . The succinanilic acid core provides an amide bond susceptible to enzymatic cleavage, and the carboxylic acid terminus offers a handle for further derivatization. 4-(2-Butoxyanilino)-4-oxobutanoic acid preserves this core scaffold while introducing the ortho-butoxy substituent, which may modulate enzyme recognition kinetics through steric or electronic effects on the anilide moiety. SAR studies on N-substituted succinanilic acids demonstrate that substituents on the phenyl ring produce measurable changes in NMR chemical shift values, reflecting altered electronic distribution that can influence enzyme-substrate binding [1].

Acyltransferase MsAcT Enzyme-substrate interaction Prodrug activation Biocatalysis

Validated Research and Industrial Application Scenarios


SAR Studies in Medicinal Chemistry

4-(2-Butoxyanilino)-4-oxobutanoic acid is suitable for structure-activity relationship (SAR) investigations of the succinanilic acid scaffold. The ortho-butoxy substituent provides a distinct steric and electronic profile compared to unsubstituted, meta-substituted, or para-substituted analogs [1]. The compound can be used to probe how ortho-substitution on the aniline ring affects target binding, enzymatic recognition, or physicochemical properties such as logP and hydrogen bonding capacity [2]. The documented hydrogen-bonding equilibria of succinanilic acids—including cyclic dimer and polymeric associate formation—provide a framework for studying how the ortho-butoxy group shifts these equilibria relative to other regioisomers [3].

Cell-Based Permeability and ADME Profiling

The increased lipophilicity conferred by the butoxy group (precursor 2-butoxyaniline logP = 3.02890) [1] makes 4-(2-butoxyanilino)-4-oxobutanoic acid a candidate for comparative permeability studies. Researchers can assess how the butoxy substitution alters passive membrane diffusion relative to the unsubstituted parent compound 4-anilino-4-oxobutanoic acid (MW 193.2 g/mol) [2]. The ortho-butoxy group introduces a flexible aliphatic chain that may influence both membrane partitioning and interactions with efflux transporters. The compound's solubility profile (2-butoxyaniline solubility: very slight, 0.45 g/L at 25°C) [1] provides a baseline for experimental design in permeability assays.

Probing NCX Pharmacology

The butoxyaniline moiety is recognized in patent literature for Na+/Ca2+ exchanger (NCX) inhibitory activity [1]. 4-(2-Butoxyanilino)-4-oxobutanoic acid may serve as a simplified probe molecule for exploring the minimal pharmacophore requirements for NCX engagement. While the compound lacks the full substitution pattern described in patent claims, it retains the butoxyaniline core that is hypothesized to contribute to target recognition. Researchers investigating calcium signaling in cardiovascular or neuronal systems may employ this compound as a reference point in SAR campaigns aimed at developing novel NCX modulators.

Acyltransferase-Mediated Prodrug Activation

The succinanilic acid scaffold interacts with MsAcT acyltransferase from Mycobacterium smegmatis [1]. 4-(2-Butoxyanilino)-4-oxobutanoic acid can be utilized in enzymatic studies examining how ortho-substitution on the aniline ring affects acyltransferase recognition and turnover. The compound may be evaluated as a substrate for MsAcT or related acyltransferases, with the butoxy group potentially modulating enzyme kinetics through steric hindrance or electronic effects [2]. This application scenario is relevant to researchers developing enzyme-activated prodrug strategies or exploring biocatalytic transformations of succinanilic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Butoxyanilino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.